One of the primary applications of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is in catalysis. Its bulky tert-butyl groups and electron-donating methoxy substituents make it a sterically hindered and electron-rich ligand. These properties allow it to bind to transition metals, forming complexes that can act as catalysts in various organic reactions. For instance, research has explored its use in:
Cross-coupling reactions: These reactions involve forming new carbon-carbon bonds between two different organic molecules. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine-based catalysts have shown promise in Suzuki-Miyaura couplings, a type of cross-coupling reaction ()
Hydrogenation reactions: These reactions involve adding hydrogen atoms to a molecule. Complexes containing Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine have been investigated for their ability to catalyze the hydrogenation of unsaturated bonds (double or triple bonds) in organic molecules ()
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is a phosphine compound characterized by its unique molecular structure and properties. Its chemical formula is , and it has a molecular weight of approximately 470.67 g/mol . This compound features two 3,5-di-tert-butyl-4-methoxyphenyl groups attached to a phosphorus atom, which contributes to its stability and reactivity in various
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is known for its versatility in catalysis, particularly in organic synthesis. It participates in several reactions, including:
The synthesis of bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine typically involves the following steps:
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine has several applications in various fields:
Interaction studies involving bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine primarily focus on its behavior as a ligand in coordination complexes. These studies help elucidate:
Several compounds share structural similarities with bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diphenylphosphine | Simpler structure; widely used in organic synthesis | |
Tris(2-(diphenylphosphino)ethyl)amine | Contains nitrogen; used in catalysis | |
Bis(diphenylphosphino)propane | Bidentate ligand; common in coordination chemistry |
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine stands out due to its bulky tert-butyl groups that enhance steric hindrance and stability compared to simpler phosphines. Its methoxy substituents also contribute to its solubility and reactivity profile.
X-ray crystallographic studies reveal a trigonal pyramidal geometry at the phosphorus center, with bond angles consistent with sp³ hybridization. The phosphorus atom forms three single bonds to the aromatic rings, each substituted with 3,5-di-tert-butyl-4-methoxy groups. Key structural parameters include:
The tert-butyl groups adopt a staggered conformation, creating a conical steric profile with an Equivalent Cone Angle (ECA) of 153°, calculated using X-ray-derived atomic coordinates. This steric bulk is critical for preventing undesired ligand dissociation in catalytic cycles.
The tert-butyl and methoxy groups synergistically modulate the ligand’s electronic and steric profile:
Density Functional Theory (DFT) studies highlight distinct frontier orbital characteristics:
Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
---|---|---|---|
Bis(3,5-Di-t-Bu-4-OMePh)P | -6.2 | -1.8 | 4.4 |
PPh₃ | -6.8 | -2.1 | 4.7 |
P(t-Bu)₃ | -5.9 | -1.6 | 4.3 |